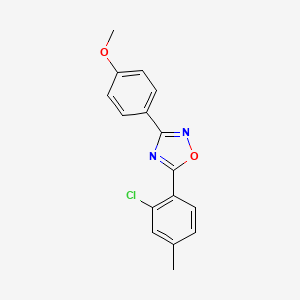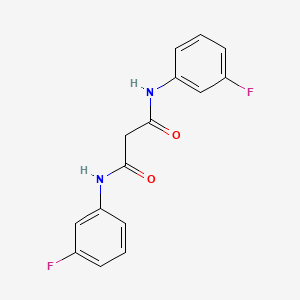![molecular formula C17H24N4OS B5581318 5-[(3,4-dimethylphenoxy)methyl]-4-methyl-2-(1-pyrrolidinylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5581318.png)
5-[(3,4-dimethylphenoxy)methyl]-4-methyl-2-(1-pyrrolidinylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-[(3,4-dimethylphenoxy)methyl]-4-methyl-2-(1-pyrrolidinylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a useful research compound. Its molecular formula is C17H24N4OS and its molecular weight is 332.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 332.16708258 g/mol and the complexity rating of the compound is 464. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Crystal Structure
Research into triazole derivatives often explores their synthesis and crystal structure, providing foundational knowledge for further applications. For instance, studies have focused on the synthesis of various 1,2,4-triazole derivatives, elucidating their crystal structures through techniques like X-ray diffraction. These studies highlight the compounds' structural features, such as dihedral angles and supramolecular interactions, which are crucial for understanding their chemical behavior and potential applications in material science and drug design (Xu et al., 2006).
Antioxidant and Antimicrobial Activities
Several 1,2,4-triazole derivatives have been evaluated for their antioxidant and antimicrobial properties. These studies often involve comparing the compounds' activities against various pathogens and assessing their radical scavenging abilities. The findings suggest potential applications in developing new antimicrobial and antioxidant agents, contributing to pharmaceutical and healthcare industries (C. Alaşalvar et al., 2021).
Electrochemical Applications
Research on triazole derivatives extends into electrochemistry, where their potential as catalysts in reactions like CO2 reduction has been explored. These studies provide insights into the mechanisms of catalysis and the influence of structural variations on the compounds' electrochemical properties. Such research has implications for environmental chemistry and sustainable energy solutions (J. Nganga et al., 2017).
Biological Evaluation
The biological evaluation of triazole derivatives, including their antimicrobial and antifungal activities, underscores their potential in medical research and drug development. By synthesizing and testing various derivatives, researchers aim to identify compounds with significant bioactivities that could serve as leads for the development of new therapeutic agents (Maghsoud Ziaie et al., 2017).
Properties
IUPAC Name |
5-[(3,4-dimethylphenoxy)methyl]-4-methyl-2-(pyrrolidin-1-ylmethyl)-1,2,4-triazole-3-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4OS/c1-13-6-7-15(10-14(13)2)22-11-16-18-21(17(23)19(16)3)12-20-8-4-5-9-20/h6-7,10H,4-5,8-9,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFMQKCMZGRKQQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC2=NN(C(=S)N2C)CN3CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(3,5-dimethyl-4-isoxazolyl)methyl]-N-methyl-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5581245.png)
![(1S*,5R*)-6-[(1-cyclopropyl-1H-pyrrol-2-yl)carbonyl]-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5581247.png)
![2-(cyclopropylmethyl)-8-(4-propylbenzoyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5581254.png)


![N-{(3S*,4R*)-4-(4-methylphenyl)-1-[(4-methyl-5-pyrimidinyl)carbonyl]-3-pyrrolidinyl}cyclopropanecarboxamide](/img/structure/B5581276.png)
![N,3,5,7-tetramethyl-N-[(1-phenyl-3-pyrrolidinyl)methyl]-1H-indole-2-carboxamide](/img/structure/B5581285.png)
![2-[1-(6-phenoxy-3-pyridinyl)-1H-imidazol-2-yl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5581289.png)



![N-[(5,6-dimethyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]glycine](/img/structure/B5581310.png)
![N-[(5-chloro-1H-benzimidazol-2-yl)methyl]-N-methylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5581322.png)
![N'-(2-furylmethylene)-4-[(4-methoxyphenyl)amino]butanohydrazide](/img/structure/B5581325.png)
